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Abstract
Algestone acetophenide (dihydroxyprogesterone acetophenide, DHPA) is a synthetic

steroidal progestin with potent agonist activity at the progesterone receptor (PR). Primarily

used in long-acting injectable contraceptives, its powerful hormonal action warrants a thorough

evaluation of its potential to disrupt the endocrine system beyond its intended therapeutic

effects. This technical guide synthesizes the available toxicological data and outlines the

established experimental protocols for assessing the endocrine-disrupting potential of

algestone acetophenide. While specific in-vitro screening data for off-target hormonal

activities are scarce in publicly accessible literature, historical toxicological findings, including

pituitary hyperplasia in rats and mammary tumors in beagle dogs, strongly indicate a potential

for broader endocrine disruption that merits further investigation.[1] This document provides the

necessary scientific framework for such an evaluation.

Introduction
Algestone acetophenide is a derivative of 16α,17α-dihydroxyprogesterone and functions as a

potent progestogen.[1] It is the progestin component in some combined injectable

contraceptives.[1] As a progestin, its primary mechanism of action is the activation of the

progesterone receptor, mimicking the effects of endogenous progesterone. It is reported to be a
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pure progestogen with no significant androgenic, estrogenic, or glucocorticoid activities.

However, its classification as a potential endocrine-disrupting compound (EDC) by multiple

bodies, coupled with early toxicological studies, necessitates a more in-depth assessment of its

off-target effects.

Endocrine-disrupting chemicals can interfere with the synthesis, secretion, transport, binding,

action, or elimination of natural hormones in the body. Given the structural similarity of

algestone acetophenide to endogenous steroid hormones, its potential to interact with other

steroid hormone receptors and pathways is a critical area of investigation for researchers and

drug development professionals.

Known Biological Activity and Toxicological Profile
The primary pharmacological activity of algestone acetophenide is as a progesterone

receptor agonist. Its progestogenic potency is estimated to be 2 to 5 times that of progesterone

in animal models.[2] This high potency is central to its therapeutic use but also to its potential

for adverse endocrine effects.

Quantitative Toxicological Data
While comprehensive endocrine screening data is limited, some quantitative toxicological data

regarding reproductive effects have been published. The following table summarizes the

Lowest Published Toxic Dose (TDLo) from studies in rats.

Species
Route of
Exposure

Dose Duration
Toxic
Effects

Reference

Rat (female) Oral 250 mg/kg
10 day(s)

pre-mating

Maternal

Effects:

menstrual

cycle

changes or

disorders

[3]

Rat (female) Oral 2500 mg/kg
20 day(s)

pre-mating

Fertility:

female fertility

index

decreased

[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1666845?utm_src=pdf-body
https://www.benchchem.com/product/b1666845?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17935685/
https://tsar.jrc.ec.europa.eu/test-method/tm2020-02
https://tsar.jrc.ec.europa.eu/test-method/tm2020-02
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Significant Toxicological Findings
The development of a combined injectable contraceptive containing algestone acetophenide
(Deladroxate) was discontinued in the United States in the late 1960s due to significant

toxicological findings in animal studies. These findings are critical indicators of its endocrine-

disrupting potential:

Pituitary Hyperplasia in Rats: Chronic administration was observed to cause hyperplasia of

the pituitary gland.[1] This is a significant finding, as the pituitary is the master regulator of

the endocrine system. Progestins can influence the hypothalamic-pituitary-gonadal axis, and

this finding suggests a disruptive effect.

Mammary Tumors in Beagle Dogs: The development of mammary tumors in beagle dogs

following treatment is another serious concern.[1] The beagle is a well-established model for

detecting hormonal carcinogenesis, particularly for progestin-related compounds.[4] This

effect is likely linked to the potent progestogenic stimulation of mammary tissue.

Core Signaling Pathway: Progesterone Receptor
Activation
Algestone acetophenide exerts its primary effects by binding to and activating the intracellular

progesterone receptor (PR). This ligand-activated transcription factor then modulates the

expression of target genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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